molecular formula C22H29ClN6O3S2 B4344327 ETHYL 2-[(2-{[5-(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE

ETHYL 2-[(2-{[5-(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE

Cat. No.: B4344327
M. Wt: 525.1 g/mol
InChI Key: IIYYNSILNHMHTL-UHFFFAOYSA-N
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Description

Ethyl 2-[({[5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate is a complex organic compound that features a variety of functional groups, including pyrazole, triazole, and thiophene rings

Preparation Methods

The synthesis of ETHYL 2-[(2-{[5-(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the pyrazole and triazole intermediates, followed by their coupling with thiophene derivatives. Common methods include nucleophilic substitution and condensation reactions, often facilitated by catalysts and specific solvents to ensure high yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-[({[5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals .

Mechanism of Action

The mechanism of action of ETHYL 2-[(2-{[5-(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to the desired therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Ethyl 2-[({[5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 2-[[2-[[5-(4-chloro-2,5-dimethylpyrazol-3-yl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN6O3S2/c1-8-32-21(31)16-12(4)14(6)34-20(16)24-15(30)10-33-22-26-25-19(29(22)9-11(2)3)18-17(23)13(5)27-28(18)7/h11H,8-10H2,1-7H3,(H,24,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYYNSILNHMHTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NN=C(N2CC(C)C)C3=C(C(=NN3C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN6O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-[(2-{[5-(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-[(2-{[5-(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
ETHYL 2-[(2-{[5-(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-[(2-{[5-(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-[(2-{[5-(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-[(2-{[5-(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE

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